molecular formula C22H22FN3O4S2 B2762856 N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207006-84-5

N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2762856
CAS No.: 1207006-84-5
M. Wt: 475.55
InChI Key: WDFUDVOLGQBURH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O4S2 and its molecular weight is 475.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S2/c1-30-19-7-5-18(6-8-19)25-10-12-26(13-11-25)32(28,29)20-9-14-31-21(20)22(27)24-17-4-2-3-16(23)15-17/h2-9,14-15H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUDVOLGQBURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, commonly referred to as Compound F836-0734, is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22FN3O4S2
  • Molecular Weight : 479.55 g/mol
  • CAS Number : 1018162-07-6

The compound features a thiophene core, which is known for its biological activity, and is substituted with a piperazine moiety that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptor Modulation :
    • Studies indicate that compounds with similar structures exhibit selective binding to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders. The presence of the piperazine group in the structure suggests potential dopaminergic activity, possibly influencing mood and behavior .
  • Tyrosinase Inhibition :
    • Tyrosinase (TYR) is crucial in melanogenesis. In vitro studies have shown that related compounds can inhibit TYR activity effectively, suggesting that F836-0734 may also possess antimelanogenic properties. This inhibition was observed to be dose-dependent, with significant reductions in melanin production in treated cell lines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50 Value (µM) Reference
Tyrosinase Inhibition0.18
D3 Receptor Binding Affinity2.6
Cytotoxicity in B16F10 Cells>90% viability at 100 µM

Case Studies

  • In Vitro Studies on Melanogenesis :
    • A study evaluated the effects of F836-0734 on B16F10 melanoma cells. The compound was shown to significantly reduce TYR activity without inducing cytotoxicity, highlighting its potential as a therapeutic agent for hyperpigmentation disorders .
  • Dopamine Receptor Selectivity :
    • Research on similar compounds demonstrated that modifications in the piperazine structure could lead to enhanced selectivity for D3 receptors over D2 receptors, indicating a promising avenue for developing treatments for conditions like schizophrenia and addiction disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.